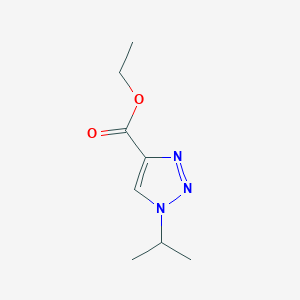

2-(trifluoromethyl)-1H-indol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

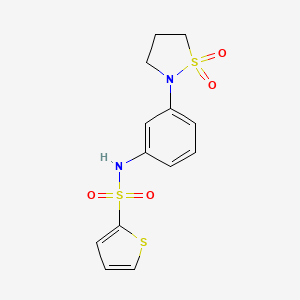

2-(trifluoromethyl)-1H-indol-5-amine, also known as TFMIA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of indole and has a trifluoromethyl group attached to the nitrogen atom. TFMIA has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.

科学的研究の応用

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms, including trifluoromethyl groups, has significantly impacted pharmaceutical research. TFMIA’s unique structure may offer advantages in drug design due to its electronic properties and lipophilicity. Researchers have explored its potential as a scaffold for novel drug candidates targeting various diseases.

Example: Migraine Treatment: During migraine attacks, levels of calcitonin gene-related peptide (CGRP) rise in cranial circulation, leading to migraine-like headaches. TFMIA derivatives could potentially modulate CGRP receptors, making them interesting candidates for migraine therapy .

Organic Synthesis and Catalysis

Fluorine-containing compounds play a crucial role in organic synthesis. TFMIA can serve as a building block for creating more complex molecules. Researchers have utilized it in various reactions, including C–F bond activation, ipso-substitution, and defluorinative functionalization.

Example: Transition Metal-Catalyzed Reactions: TFMIA derivatives have been employed in transition metal-catalyzed reactions, leading to diverse products. These reactions often involve the trifluoromethyl group as a key functional handle .

Materials Science and Molecular Topologies

TFMIA contributes to the construction of intricate molecular structures. It has been used in the formation of homometallic and heterometallic molecular squares, demonstrating its role in creating complex materials.

Example: Molecular Topologies: Researchers have explored TFMIA’s ability to participate in self-assembly processes, leading to unique topological arrangements in materials .

Fluorine-Containing Reagents

TFMIA itself can serve as a precursor for novel reagents. Researchers have developed nonhygroscopic trifluoromethylating reagents that are practical, scalable, and useful for introducing trifluoromethyl groups into various molecules.

Example: Novel Trifluoromethylating Reagent: A recent study introduced a novel reagent, [(bpy)Cu(O₂CCF₂SO₂F)₂], notable for its practical synthesis and nonhygroscopic nature .

Photophysics and Fluorescent Probes

Indole-based compounds often exhibit interesting photophysical properties. TFMIA derivatives could serve as fluorescent probes or sensors.

Example: Fluorescent Imaging: Researchers could explore TFMIA’s fluorescence properties for cellular imaging, diagnostics, or environmental monitoring.

作用機序

Target of Action

Compounds with a trifluoromethyl group have been found to interact with various receptors and enzymes . For instance, triflupromazine, a compound with a trifluoromethyl group, binds to dopamine D1 and D2 receptors .

Mode of Action

It can be inferred from related compounds that it might interact with its targets and inhibit their activity . For example, triflupromazine binds to the dopamine D1 and D2 receptors and inhibits their activity .

Biochemical Pathways

Compounds with a trifluoromethyl group have been found to influence various biochemical pathways . For instance, triflupromazine, a compound with a trifluoromethyl group, affects the dopamine neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and vomiting centre .

Pharmacokinetics

Compounds with a trifluoromethyl group are known to exhibit certain pharmacokinetic properties . For instance, the trifluoromethyl group has a significant electronegativity, which often leads to strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .

Result of Action

Compounds with a trifluoromethyl group have been found to exhibit various cellular effects . For instance, the S-isomer of CCG-1423, a compound with a trifluoromethyl group, exhibited inhibitory effects on the cellular events triggered by MRTF-A activation .

Action Environment

Environmental factors have been found to influence the action of various compounds . For instance, temperature, photoperiod, and flow were found to influence the metabolomics response to diuron .

特性

IUPAC Name |

2-(trifluoromethyl)-1H-indol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)8-4-5-3-6(13)1-2-7(5)14-8/h1-4,14H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKYREAEEVHLSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(trifluoromethyl)-1H-indol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2561597.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2561601.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)

![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2561615.png)

![methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate](/img/structure/B2561617.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)